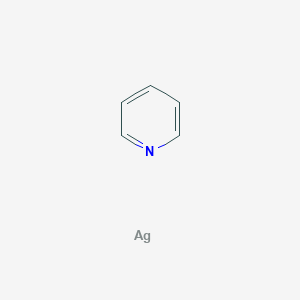
Pyridine--silver (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine–silver (1/1) is a coordination compound consisting of pyridine, an aromatic heterocycle, and silver in a 1:1 ratio. Pyridine, with the chemical formula C5H5N, is known for its nitrogen atom, which imparts unique chemical properties. Silver, a transition metal, is well-known for its antimicrobial properties. The combination of these two components results in a compound with significant applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine–silver (1/1) can be synthesized through various methods. One common approach involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying. Another method involves the use of silver perchlorate (AgClO4) dissolved in pyridine, forming complexes such as [Ag(py)2]ClO4 and [Ag(py)4]ClO4 .
Industrial Production Methods: Industrial production of pyridine–silver (1/1) often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The silver component can undergo oxidation, forming silver oxide (Ag2O) in the presence of oxidizing agents.
Reduction: Silver ions in the compound can be reduced to metallic silver (Ag) using reducing agents such as sodium borohydride (NaBH4).
Substitution: Pyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly used reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Silver oxide (Ag2O)
Reduction: Metallic silver (Ag)
Substitution: New coordination complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Pyridine–silver (1/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridine–silver (1/1) primarily involves the interaction of silver ions with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. Additionally, silver ions can generate reactive oxygen species (ROS), which further contribute to their antimicrobial activity . The pyridine ligand enhances the solubility and stability of the compound, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Pyridine–silver perchlorate ([Ag(py)2]ClO4): Similar in structure but with perchlorate as the counterion.
Pyridine–silver nitrate ([Ag(py)2]NO3): Similar coordination but with nitrate as the counterion.
Pyridine–silver acetate ([Ag(py)2]OAc): Similar coordination but with acetate as the counterion.
Uniqueness: Pyridine–silver (1/1) is unique due to its specific 1:1 ratio of pyridine to silver, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
514789-97-0 |
|---|---|
Molekularformel |
C5H5AgN |
Molekulargewicht |
186.97 g/mol |
IUPAC-Name |
pyridine;silver |
InChI |
InChI=1S/C5H5N.Ag/c1-2-4-6-5-3-1;/h1-5H; |
InChI-Schlüssel |
UNLTXKMPCPWQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


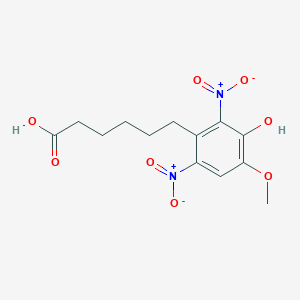
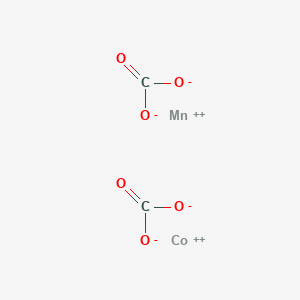
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)


![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
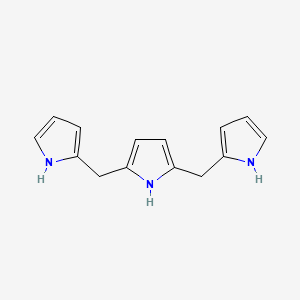
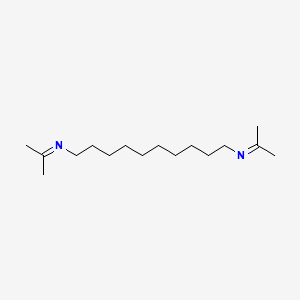
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
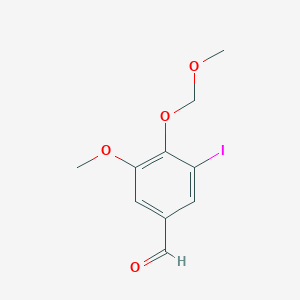
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
